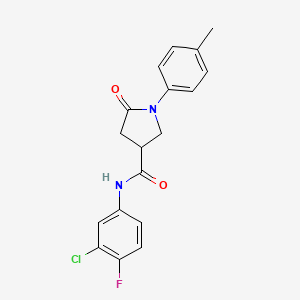
N-(3-chloro-4-fluorophenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide
Descripción general
Descripción
N-(3-chloro-4-fluorophenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as CFTR inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been shown to inhibit the activity of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is responsible for regulating the flow of ions across cell membranes.
Mecanismo De Acción
N-(3-chloro-4-fluorophenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide inhibitors work by binding to the N-(3-chloro-4-fluorophenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide protein and inhibiting its activity. The N-(3-chloro-4-fluorophenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide protein is responsible for regulating the flow of ions across cell membranes, and its dysfunction is associated with various diseases. N-(3-chloro-4-fluorophenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide inhibitors block the activity of the N-(3-chloro-4-fluorophenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide protein, which can lead to a reduction in ion transport and a decrease in disease symptoms.
Biochemical and Physiological Effects:
N-(3-chloro-4-fluorophenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide inhibitors have been shown to have several biochemical and physiological effects. In cystic fibrosis, N-(3-chloro-4-fluorophenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide inhibitors have been shown to reduce mucus production and inflammation, which can improve lung function. In polycystic kidney disease, N-(3-chloro-4-fluorophenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide inhibitors have been shown to reduce cyst growth and improve kidney function. In secretory diarrhea, N-(3-chloro-4-fluorophenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide inhibitors have been shown to reduce fluid secretion in the intestine and improve symptoms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-chloro-4-fluorophenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide inhibitors have several advantages for lab experiments, including their high potency and specificity for the N-(3-chloro-4-fluorophenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide protein. However, N-(3-chloro-4-fluorophenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide inhibitors also have limitations, including their potential toxicity and off-target effects. It is important to carefully evaluate the advantages and limitations of N-(3-chloro-4-fluorophenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide inhibitors before using them in lab experiments.
Direcciones Futuras
There are several future directions for N-(3-chloro-4-fluorophenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide inhibitors, including the development of more potent and specific inhibitors, the optimization of dosing and administration, and the evaluation of their long-term safety and efficacy. Additionally, N-(3-chloro-4-fluorophenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide inhibitors may have potential applications in other diseases beyond cystic fibrosis, polycystic kidney disease, and secretory diarrhea. Further research is needed to fully understand the potential of N-(3-chloro-4-fluorophenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide inhibitors in these areas.
Conclusion:
N-(3-chloro-4-fluorophenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide inhibitors have shown great promise for their potential therapeutic applications in various diseases. These compounds work by inhibiting the activity of the N-(3-chloro-4-fluorophenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide protein, which can lead to a reduction in disease symptoms. However, it is important to carefully evaluate the advantages and limitations of N-(3-chloro-4-fluorophenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide inhibitors before using them in lab experiments. Further research is needed to fully understand the potential of N-(3-chloro-4-fluorophenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide inhibitors in various diseases and to develop more potent and specific inhibitors.
Aplicaciones Científicas De Investigación
N-(3-chloro-4-fluorophenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide inhibitors have been extensively studied for their potential therapeutic applications in various diseases, including cystic fibrosis, polycystic kidney disease, and secretory diarrhea. In cystic fibrosis, N-(3-chloro-4-fluorophenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide inhibitors have been shown to improve lung function by reducing mucus production and inflammation. In polycystic kidney disease, N-(3-chloro-4-fluorophenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide inhibitors have been shown to reduce cyst growth and improve kidney function. In secretory diarrhea, N-(3-chloro-4-fluorophenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide inhibitors have been shown to reduce fluid secretion in the intestine and improve symptoms.
Propiedades
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClFN2O2/c1-11-2-5-14(6-3-11)22-10-12(8-17(22)23)18(24)21-13-4-7-16(20)15(19)9-13/h2-7,9,12H,8,10H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFVHTQZTXRZVRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC(=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-fluorophenyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



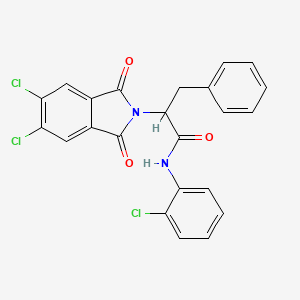
![N-(3-chloro-4-methylphenyl)-4-{[3-(4-morpholinyl)propyl]amino}-3-nitrobenzamide](/img/structure/B3941973.png)
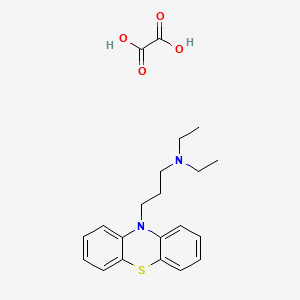
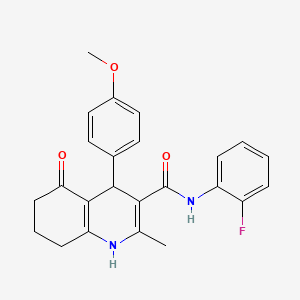
![1-(allylsulfonyl)-3-[2-(3-fluorophenyl)ethyl]piperidine](/img/structure/B3941983.png)
![1-(ethylsulfonyl)-4-[4-(methylthio)benzyl]piperazine oxalate](/img/structure/B3941998.png)
![2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-4-methyl-N-(1-phenylethyl)pentanamide](/img/structure/B3942005.png)
![1-(3-ethoxy-4-methoxybenzyl)-4-[4-(methylthio)benzyl]piperazine oxalate](/img/structure/B3942009.png)

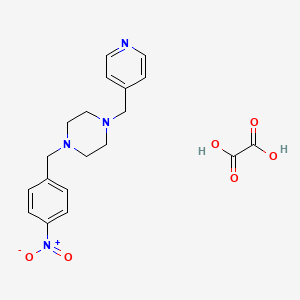
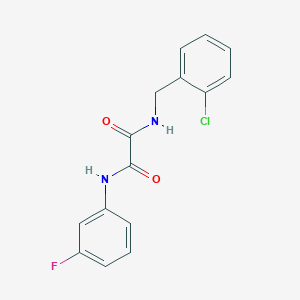
![N-(3-hydroxypropyl)-N-[(5-methyl-2-thienyl)methyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B3942063.png)

![2-[2,2-dimethyl-4-(4-methylphenyl)tetrahydro-2H-pyran-4-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B3942065.png)